Ethyl 2-(3-formylphenoxy)acetate
Overview
Description
Ethyl 2-(3-formylphenoxy)acetate is a chemical compound with the linear formula C11H12O4 . It has a molecular weight of 208.22 . This compound is provided by Sigma-Aldrich as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(3-formylphenoxy)acetate consists of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is 1S/C11H12O4/c1-2-14-11(13)8-15-10-6-4-3-5-9(10)7-12/h3-7H,2,8H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 2-(3-formylphenoxy)acetate is a solid substance . It has a density of 1.169g/cm3 and a boiling point of 148-150ºC at 2mm . The melting point information is not available .Scientific Research Applications
Synthesis of α,α′-Divinyl Ketones and Natural Product Intermediates
A study by Sakai et al. (1987) explored the Favorskii-type rearrangement of 1,3-dihalo-3-methyl-2-butanone with enolates of ethyl (diethoxyphosphinyl)acetate, leading to the synthesis of important intermediates for natural product syntheses. This synthesis process is significant in the field of organic chemistry, particularly in the development of complex molecular structures found in natural products (Sakai et al., 1987).
Creation of Highly Substituted Thienothiopyrans
Indumathi, Perumal, and Menéndez (2010) conducted research on the L-proline-catalyzed three-component reactions involving ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonyl]acetate. This method facilitated the synthesis of thieno[3,2-c]thiopyran derivatives with high substitution and stereoselectivity. Such compounds have potential applications in the development of novel pharmaceuticals and materials (Indumathi, Perumal, & Menéndez, 2010).
Synthesis of Copper(II) Metallomesogenic Complexes
Kovganko and Kovganko (2013) described the synthesis of ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, a precursor for copper(II) metallomesogenic complexes. This research contributes to the field of material science, particularly in the creation of compounds with unique electronic and optical properties (Kovganko & Kovganko, 2013).
Chemoselective Monoacetylation in Drug Synthesis
Magadum and Yadav (2018) investigated the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using ethyl acetate among other acyl donors. This process is crucial in the synthesis of intermediates for antimalarial drugs, showcasing the role of ethyl acetate derivatives in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Corrosion Inhibition in Industrial Applications
Lgaz et al. (2017) explored the use of ethyl 2-(4-(3-(4-fluorophenyl)acryloyl)phenoxy)acetate derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. This research highlights the potential of these compounds in protecting industrial materials from corrosion, which is crucial in maintaining the integrity and lifespan of metal structures (Lgaz et al., 2017).
Safety And Hazards
Ethyl 2-(3-formylphenoxy)acetate is classified as a hazardous substance. It is a combustible liquid and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .
Future Directions
While specific future directions for Ethyl 2-(3-formylphenoxy)acetate are not mentioned in the search results, it is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This suggests that it could have potential applications in various fields of research. For more detailed information, including NMR, HPLC, LC-MS, UPLC & more, you may want to refer to specific documents regarding Ethyl 2-(3-formylphenoxy)acetate .
properties
IUPAC Name |
ethyl 2-(3-formylphenoxy)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBNSDWJNMBKAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363476 | |
Record name | ethyl 2-(3-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-formylphenoxy)acetate | |
CAS RN |
51264-68-7 | |
Record name | ethyl 2-(3-formylphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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